molecular formula C10H6BrClFN3 B8157035 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine

3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine

Cat. No.: B8157035
M. Wt: 302.53 g/mol
InChI Key: XOEKDWDHXOLMLE-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine: is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often require the use of palladium catalysts and boron reagents under mild conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Boron Reagents: Essential for Suzuki-Miyaura coupling.

    Nucleophiles: Used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the compound’s structure and the biological system it is used in.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN3/c11-8-10(14)16-9(12)7(15-8)5-2-1-3-6(13)4-5/h1-4H,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEKDWDHXOLMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=C(C(=N2)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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